1-(5-Bromo-2-hydroxyphenyl)butan-1-one
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Overview
Description
1-(5-Bromo-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a brominated phenolic ketone, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one typically involves the bromination of 2-hydroxyacetophenone. The process can be summarized as follows :
Dissolution: Dissolve 2-hydroxyacetophenone in an anhydrous alcohol, such as ethanol or isopropanol.
Bromination: Slowly add a solution of copper(II) bromide (CuBr2) to the reaction mixture while maintaining the temperature between 0-5°C.
Isolation: After the reaction is complete, filter the solid product and wash it with cold ethanol. Recrystallize the product from ether to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)butan-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in forming metal complexes. These complexes can exhibit biological activity, such as antimicrobial and anticancer effects, by interacting with cellular components and disrupting biological processes .
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)butan-1-one can be compared with other brominated phenolic ketones, such as:
2-Hydroxy-5-bromoacetophenone: Similar structure but with an acetyl group instead of a butanone group.
5-Bromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a butanone group.
5-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a butanone group.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDQGAGNUZPSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553853 |
Source
|
Record name | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105211-80-1 |
Source
|
Record name | 1-(5-Bromo-2-hydroxyphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105211-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2-hydroxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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